molecular formula C9H6F3NO B1586905 1-Cyano-1-phenyl-2,2,2-trifluoroethanol CAS No. 20445-04-9

1-Cyano-1-phenyl-2,2,2-trifluoroethanol

Cat. No. B1586905
CAS RN: 20445-04-9
M. Wt: 201.14 g/mol
InChI Key: FFXHDJHFAYTIHJ-UHFFFAOYSA-N
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Description

1-Cyano-1-phenyl-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 1-Cyano-1-phenyl-2,2,2-trifluoroethanol consists of a phenyl group (C6H5), a cyano group (CN), and a trifluoroethanol group (F3C-OH) . The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

1-Cyano-1-phenyl-2,2,2-trifluoroethanol is a solid with a melting point of 72-76 °C (lit.) . More detailed physical and chemical properties may be obtained through experimental measurements or computational simulations.

Safety And Hazards

This compound is classified as non-combustible solids (Storage Class Code 13) . It’s important to handle it with appropriate safety measures, including the use of personal protective equipment like dust masks, eyeshields, and gloves .

properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXHDJHFAYTIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404817
Record name 1-Cyano-1-phenyl-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyano-1-phenyl-2,2,2-trifluoroethanol

CAS RN

20445-04-9
Record name 1-Cyano-1-phenyl-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Cyano-1-phenyl-2,2,2-trifluoroethanol was prepared from α,α,α-trifluoroacetophenone by a cyanohydrin reaction with potassium cyanide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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